molecular formula C9H11F2NO B13066751 (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol

Cat. No.: B13066751
M. Wt: 187.19 g/mol
InChI Key: MEXFKOJLSNTFBH-VIFPVBQESA-N
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Description

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is an organic compound with a chiral center at the third carbon. This compound features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. The presence of difluorophenyl group adds unique properties to the compound, influencing its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.

    Functional Group Introduction:

    Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce nitro groups to amino groups.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).

    Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Acyl chlorides, anhydrides, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or primary alcohols.

    Substitution: Formation of amides, esters, or ethers.

Scientific Research Applications

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-phenylpropan-1-ol: Lacks the difluorophenyl group, resulting in different reactivity and properties.

    (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure but with different fluorine substitution pattern, affecting its chemical behavior.

Uniqueness

The presence of the 2,5-difluorophenyl group in (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol imparts unique electronic and steric effects, making it distinct from other similar compounds

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

MEXFKOJLSNTFBH-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CCO)N)F

Origin of Product

United States

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